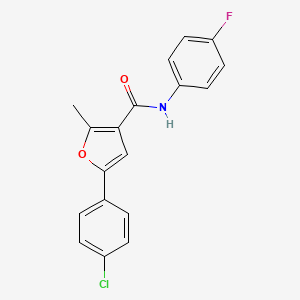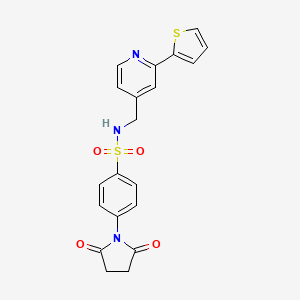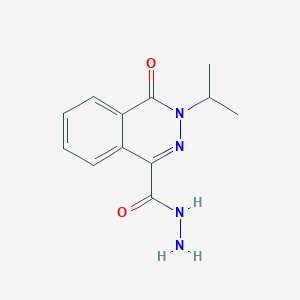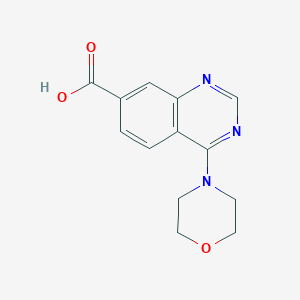
5-(4-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide, also known as CFM-2, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFM-2 is a furanocarboxamide derivative that has been synthesized through various methods, and its mechanism of action has been extensively studied.
作用機序
5-(4-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide acts as a modulator of the transient receptor potential vanilloid type 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that is involved in pain perception and inflammation. This compound binds to the TRPV1 channel and inhibits its activation, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in various animal models. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in the production of inflammatory mediators. In addition, this compound has been shown to reduce the activation of microglia, which are immune cells in the central nervous system that are involved in neuroinflammation.
実験室実験の利点と制限
5-(4-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide has several advantages for lab experiments. It is a highly selective TRPV1 channel modulator, which allows for specific targeting of this channel. This compound has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in some experimental settings.
将来の方向性
5-(4-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide has significant potential for therapeutic applications, and there are several future directions for research in this area. One direction is to further investigate the anti-inflammatory and analgesic effects of this compound in various animal models. Another direction is to investigate the potential use of this compound in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further research is needed to determine its potential as a cancer therapeutic. Additionally, further research is needed to optimize the synthesis method of this compound to increase yield and purity.
合成法
5-(4-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide can be synthesized through various methods, including the reaction of 5-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid with 4-fluoroaniline in the presence of a coupling reagent. Another method involves the reaction of 5-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid chloride with 4-fluoroaniline in the presence of a base. These methods have been optimized to increase the yield and purity of this compound.
科学的研究の応用
5-(4-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. This compound has been studied in various animal models, including mice, rats, and rabbits. It has been shown to reduce inflammation and pain in a mouse model of arthritis. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
特性
IUPAC Name |
5-(4-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFNO2/c1-11-16(18(22)21-15-8-6-14(20)7-9-15)10-17(23-11)12-2-4-13(19)5-3-12/h2-10H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSNCUGFTJBOBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2870247.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2870249.png)

![3-benzyl-6-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2870256.png)
![N-(3-chloro-4-methylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2870257.png)
![4-(4-fluorophenyl)-N-(4-methoxyphenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2870260.png)
![Methyl 2-[(4-aminobenzoyl)amino]acetate](/img/structure/B2870261.png)
![N-(2-methoxybenzyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2870262.png)
![(3,5-Dimethylphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2870263.png)


![9-(3-chloro-4-methylphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2870266.png)
![1-(benzo[d]thiazol-2-yl)-N-(3-fluorophenyl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2870267.png)